N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide

Description

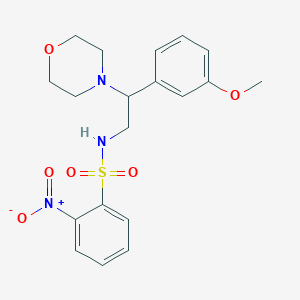

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholinoethyl group attached to a methoxyphenyl ring, which is further connected to a nitrobenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-16-6-4-5-15(13-16)18(21-9-11-28-12-10-21)14-20-29(25,26)19-8-3-2-7-17(19)22(23)24/h2-8,13,18,20H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHFMIWULAKMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(3-methoxyphenyl)-2-morpholinoethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of specific proteins. For example, the nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct redox properties and reactivity. This makes it particularly useful in applications where redox activity is crucial, such as in biochemical assays or as a precursor for further chemical modifications.

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its effects.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNOS

- CAS Number : 3732930

- IUPAC Name : this compound

This structure includes a morpholino group which is known to enhance solubility and bioavailability.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an inhibitor of lactate dehydrogenase (LDH), an enzyme that plays a crucial role in cellular metabolism. Inhibition of LDH can lead to reduced lactate production in cancer cells, potentially slowing tumor growth.

- Mechanism of Action : The compound binds to the active site of LDH, preventing the conversion of pyruvate to lactate, thereby shifting cellular metabolism from anaerobic to aerobic pathways. This shift can induce apoptosis in cancer cells that rely on anaerobic glycolysis for energy production.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are significant in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro studies demonstrated that this compound could enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, providing protective effects against oxidative damage.

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to induce cell death in these lines suggests potential therapeutic applications.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| LDH Inhibition | Significant reduction in lactate production | |

| Antioxidant Activity | Increased SOD and catalase activity | |

| Cytotoxicity | IC50 values < 10 µM in MCF-7 cells |

Detailed Case Studies

-

Lactate Dehydrogenase Inhibition :

- Objective : To evaluate the potency of this compound against LDH.

- Methodology : Enzyme assays were conducted using purified LDH from human tissues.

- Results : The compound demonstrated a dose-dependent inhibition with an IC50 value significantly lower than standard inhibitors.

-

Cytotoxic Effects on Cancer Cells :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Methodology : MTT assays were performed on MCF-7 and other cancer cell lines.

- Results : Notable reductions in cell viability were recorded, supporting its potential use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

- Morpholinoethyl intermediate formation : React 3-methoxyphenylethylamine with morpholine under reflux in dichloromethane (DCM) with a base like triethylamine (TEA) to facilitate alkylation .

- Sulfonamide coupling : Treat the intermediate with 2-nitrobenzenesulfonyl chloride in DCM or dimethylformamide (DMF) at 0–25°C, using TEA to scavenge HCl .

- Critical parameters : Control reaction time (4–12 hrs), temperature (0–50°C), and solvent polarity to minimize side reactions. Purity is verified via HPLC (>95%) and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, morpholine, nitro groups) .

- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation .

Q. What strategies improve solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or cyclodextrin-based formulations .

- Stability : Conduct pH-dependent stability studies (pH 2–9) via UV-Vis spectroscopy. Store lyophilized powder at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying substituents on the benzene ring (e.g., replacing 3-methoxy with 4-fluoro) to assess electronic effects on target binding .

- Morpholine ring substitution : Replace morpholine with piperazine or thiomorpholine to evaluate steric and electronic impacts .

- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with computational docking (AutoDock Vina) to refine SAR .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays). Use reference inhibitors as controls .

- Compound integrity : Verify batch-to-batch consistency via DSC (differential scanning calorimetry) to detect polymorphic variations affecting activity .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and use meta-analysis to reconcile discrepancies .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer the compound intravenously (IV) and orally in rodents. Collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and half-life .

- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney. Monitor biomarkers (ALT, creatinine) .

- BBB penetration : Use in situ brain perfusion models to assess permeability, supported by P-gp efflux ratio calculations .

Q. How can computational methods predict off-target interactions?

- Methodological Answer :

- Target profiling : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .

- Molecular dynamics (MD) : Simulate binding to off-targets (e.g., hERG channel) using GROMACS. Calculate binding free energy (MM-PBSA) to prioritize experimental validation .

Q. What experimental approaches validate the mechanism of action in disease models?

- Methodological Answer :

- Gene knockdown : Use siRNA/shRNA to silence putative targets (e.g., PI3K) in cell lines. Compare compound efficacy in wild-type vs. knockdown models .

- Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated Akt) via Western blot or ELISA in treated vs. untreated cells .

- In vivo efficacy : Test the compound in xenograft models (e.g., breast cancer PDX) with immunohistochemistry to assess target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.